4-ethoxy-1H-indole
Overview
Description
Synthesis Analysis
Indole derivatives are significant in the synthesis of biologically significant structures. They are crucial in C-H functionalization processes, often catalyzed by transition metals, which facilitate the formation of a variety of C-C and C-heteroatom bonds.
Molecular Structure Analysis
The molecular structure of “4-ethoxy-1H-indole” is similar to other indole derivatives. It contains a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a non-planar conformation .
Chemical Reactions Analysis
Indole derivatives like “this compound” are known for their role in various chemical reactions. They are used in the synthesis of fused-indole heterocycles, which are significant in biological applications. They also play a crucial role in C-H functionalization processes.
Scientific Research Applications
Precursor in Synthesis
- Synthesis of Fused-Indole Heterocycles: The compound Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate serves as a crucial precursor in the synthesis of biologically significant fused-indole heterocycles (Chandrakantha, Puttaraja, Kokila, & Shivaprakash, 1998).
Transition Metal Catalysis
- C-H Functionalization by Transition Metal Catalysis: Recent advances in the diversification of indole and its congeners via transition-metal-catalyzed site-selective inert C-H functionalization highlight the importance of N-alkoxycarbamoyl indoles like 4-ethoxy-1H-indole (Ghosh & Das, 2021).
Photophysical Properties
- Photophysical Behavior: The photophysical properties of a novel 4-aza-indole derivative, including reverse solvatochromism behavior and high quantum yield, indicate potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Biological Activities
- Antimicrobial Activities: N-Substituted indole derivatives exhibit significant antimicrobial activities. One such compound with a this compound structure showed higher inhibition than the standard drug chloramphenicol (Shaikh & Debebe, 2020).
- Synthesis of Antimicrobial Agents: Derivatives of indole, including those with an ethoxy carbonyl group, have been synthesized and screened for their antimicrobial potential (Kalshetty, Gani, & Kalashetti, 2012).
Safety and Hazards
While specific safety and hazards information for “4-ethoxy-1H-indole” is not available, general safety measures for handling indole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
4-Ethoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of this compound. The specific targets can vary depending on the specific derivative and its structure.
Mode of Action
The interaction of this compound with its targets often results in a variety of biological activities. For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action of this compound would depend on its specific structure and the target it interacts with.
Biochemical Pathways
This compound, as part of the broader group of indole derivatives, can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the growth of certain viruses, suggesting an impact on viral replication pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if this compound were found to have antiviral activity, it might prevent viral replication within cells .
Properties
IUPAC Name |
4-ethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTHBTGXERXZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572089 | |
Record name | 4-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23456-82-8 | |
Record name | 4-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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